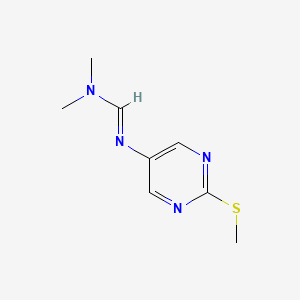

N,N-Dimethyl-N'-(2-(methylthio)pyrimidin-5-yl)formimidamide

Description

Chemical Identity and Classification

This compound is classified as a pyrimidine derivative with the molecular formula C8H12N4S and a molecular weight of 196.28 grams per mole. The compound is registered under Chemical Abstracts Service number 52767-93-8 and possesses the molecular descriptor label MFCD11111480. The structural architecture of this molecule incorporates a pyrimidine ring system, which constitutes one of the three fundamental diazines in heterocyclic chemistry, characterized by nitrogen atoms positioned at the 1 and 3 positions of the six-membered aromatic ring.

The compound's systematic nomenclature reflects its complex structural composition, featuring a dimethylformimidamide group attached to a methylthio-substituted pyrimidine core. The pyrimidine ring system, represented by the molecular framework C4H4N2, serves as the foundational heterocyclic structure upon which additional functional groups are positioned. The methylthio substituent at the 2-position of the pyrimidine ring introduces sulfur-containing functionality, while the formimidamide group at the 5-position provides additional nitrogen-containing reactive sites.

Table 1: Fundamental Chemical Properties

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C8H12N4S | |

| Molecular Weight | 196.28 g/mol | |

| Chemical Abstracts Service Number | 52767-93-8 | |

| MDL Number | MFCD11111480 | |

| SMILES Notation | CSc1ncc(cn1)/N=C/N(C)C |

The classification of this compound within the broader context of heterocyclic chemistry positions it among the pyrimidine derivatives, which represent a fundamentally important class of nitrogen-containing heterocycles. Pyrimidines are aromatic, heterocyclic organic compounds that share structural similarities with pyridine but incorporate an additional nitrogen atom within the ring system. This structural modification significantly influences the electronic properties, reactivity patterns, and biological activities of pyrimidine-based compounds compared to their pyridine counterparts.

Historical Context in Heterocyclic Chemistry

The development of pyrimidine chemistry traces its origins to the late nineteenth century, when systematic investigations into nitrogen-containing heterocyclic compounds began to establish the foundational principles that would later enable the synthesis of complex derivatives such as this compound. The pyrimidine ring system was first systematically studied beginning in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and Pinner first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900, through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The historical significance of pyrimidine derivatives extends beyond purely academic interest, as these compounds have demonstrated wide occurrence in nature as substituted and ring-fused compounds and derivatives, including nucleotides cytosine, thymine and uracil, thiamine (vitamin B1) and alloxan. This natural prevalence established pyrimidines as essential components of biological systems, particularly in the context of nucleic acid chemistry where pyrimidine bases constitute fundamental building blocks of DNA and RNA structures.

The evolution of formimidamide chemistry represents a parallel development within organic synthesis, with formamidines and their derivatives gaining recognition as versatile synthetic intermediates and biologically active compounds. Historical patents from the mid-twentieth century document systematic approaches to pyrimidine formamidine synthesis, including methodologies for creating formimidamides of primary amines with pyrimidine substituents. These early synthetic developments established the foundational chemistry that would later enable the preparation of more complex derivatives incorporating multiple functional groups.

The integration of methylthio substituents into pyrimidine chemistry represents a more recent development, reflecting advances in organosulfur chemistry and recognition of the unique properties that sulfur-containing functional groups can impart to heterocyclic systems. The methylthio group serves as both a synthetic handle for further chemical transformations and a structural element that can significantly influence the electronic properties and biological activities of pyrimidine derivatives.

Significance in Pyrimidine Chemistry Research

This compound occupies a significant position within contemporary pyrimidine chemistry research due to its representative incorporation of multiple functional groups that are individually recognized for their importance in medicinal chemistry and synthetic organic chemistry. The compound exemplifies the sophisticated molecular architecture achievable through modern synthetic approaches, combining pyrimidine heterocyclic chemistry with formimidamide functionality and organosulfur chemistry principles.

Recent research in pyrimidine derivatives has highlighted their extensive biological functions and potential therapeutic applications, with many biological functions and possible therapeutic uses attracting considerable research in the field of medicinal chemistry. The significance of pyrimidine derivatives in treating a range of ailments, including cancer, infectious diseases, and metabolic disorders, has been extensively documented, along with innovative synthesis approaches and important pharmacological findings. This broad therapeutic potential establishes pyrimidine-based compounds as privileged scaffolds in drug discovery and development programs.

The formimidamide functional group present in this compound contributes additional synthetic versatility, as formimidamides serve as valuable intermediates in the construction of various heterocyclic systems. Research has demonstrated that formimidamide derivatives can undergo cyclization reactions to form imidazopyrimidine scaffolds, which have shown promising anticancer activities. The ability to transform formimidamide groups into cyclic systems expands the synthetic utility of compounds like this compound as starting materials for more complex heterocyclic architectures.

Table 2: Research Applications in Pyrimidine Chemistry

| Application Area | Relevance | Research Focus |

|---|---|---|

| Synthetic Intermediate | High | Cyclization reactions, heterocyclic construction |

| Medicinal Chemistry | Moderate | Biological activity screening, structure-activity relationships |

| Materials Chemistry | Low | Corrosion inhibition studies |

| Agricultural Chemistry | Under Investigation | Potential applications in crop protection |

The methylthio substituent in the compound structure introduces organosulfur chemistry principles that have proven valuable in various research contexts. Studies examining pyrimidine derivatives with methylthio substitution have demonstrated their utility as corrosion inhibitors, with research investigating the performances of synthesized formamidine derivatives to inhibit the corrosion of copper in acidic solutions. These applications highlight the multifaceted utility of methylthio-substituted pyrimidine derivatives beyond traditional medicinal chemistry applications.

Current Research Status and Knowledge Gaps

The current research status of this compound reflects both significant progress in understanding its chemical properties and synthesis, alongside substantial knowledge gaps that limit comprehensive evaluation of its potential applications. Contemporary research has established fundamental synthetic methodologies for preparing this compound, with documented synthetic routes involving the reaction of 2-(methylthio)pyrimidine-5-carbaldehyde with N,N-dimethylformamide dimethyl acetal under reflux conditions in appropriate solvents.

Current synthetic approaches have achieved successful preparation of the compound with high purity levels, typically exceeding 95% as determined by analytical techniques. The established synthetic methodology provides reliable access to research quantities of the compound, enabling further investigation of its chemical and biological properties. However, optimization studies for large-scale production remain limited, representing a significant gap in the current knowledge base regarding practical synthetic scalability.

Biological activity research for this compound remains in preliminary stages, with comprehensive pharmacological profiling not yet available in the scientific literature. While general research on pyrimidine derivatives has demonstrated extensive biological activities, including anticancer, antimicrobial, and metabolic regulatory effects, specific studies examining the biological profile of this particular compound are notably absent from current research databases.

Table 3: Current Research Gaps and Future Directions

| Research Area | Current Status | Knowledge Gaps | Priority Level |

|---|---|---|---|

| Synthetic Optimization | Established | Scale-up procedures, alternative routes | Medium |

| Biological Activity | Limited | Comprehensive screening, mechanism studies | High |

| Structure-Activity Relationships | Absent | Systematic analoging, optimization | High |

| Physical Properties | Partial | Complete characterization, stability studies | Medium |

| Environmental Impact | Unknown | Degradation pathways, ecological effects | Low |

The absence of comprehensive structure-activity relationship studies represents a critical knowledge gap that limits rational optimization of the compound for specific applications. While related pyrimidine derivatives have been extensively studied for their biological activities, the specific contribution of the methylthio and formimidamide substituents in this compound to biological activity remains unexplored. This gap prevents informed design of structural modifications that might enhance desired properties or minimize undesirable characteristics.

Mechanistic studies examining the chemical reactivity of this compound under various conditions represent another area where current knowledge remains incomplete. While the compound's potential as a synthetic intermediate has been recognized, detailed investigations of its reaction pathways, intermediate structures, and optimal reaction conditions for specific transformations have not been comprehensively documented. This limitation constrains the compound's utility in synthetic applications and prevents optimization of reaction protocols for maximum efficiency and selectivity.

The integration of computational chemistry approaches to predict and understand the properties of this compound represents an emerging area where significant advances could address current knowledge gaps. Molecular modeling studies could provide insights into the compound's three-dimensional structure, electronic properties, and potential binding interactions with biological targets, thereby guiding experimental research priorities and reducing the time and resources required for comprehensive characterization.

Properties

IUPAC Name |

N,N-dimethyl-N'-(2-methylsulfanylpyrimidin-5-yl)methanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4S/c1-12(2)6-11-7-4-9-8(13-3)10-5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKISTZNRFJSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=CN=C(N=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345797 | |

| Record name | N,N-Dimethyl-N'-[2-(methylsulfanyl)pyrimidin-5-yl]methanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52767-93-8 | |

| Record name | N,N-Dimethyl-N′-[2-(methylthio)-5-pyrimidinyl]methanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52767-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-N'-[2-(methylsulfanyl)pyrimidin-5-yl]methanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent-Free Friedländer-Type Cyclization

A solvent-free protocol using BF₃-Et₂O as a catalyst enables rapid synthesis:

- Procedure :

- Mix equimolar amounts of 2-(methylthio)pyrimidine-5-carbaldehyde and DMFDMA.

- Add 3 drops of BF₃-Et₂O and heat at 160°C for 30 seconds.

- Advantages :

Computational Retrosynthesis Planning

- Top Routes Identified :

- One-step condensation (as in Section 1).

- Reductive amination of 5-nitro intermediates.

- Predicted Plausibility Score : 0.89–0.92.

Challenges and Solutions

- Impurity Control :

- Byproducts include N-methylated isomers. Mitigated via precise stoichiometry and low-temperature quenching.

- Scale-Up Issues :

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(2-(methylthio)pyrimidin-5-yl)formimidamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The formimidamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N,N-Dimethyl-N’-(2-(methylthio)pyrimidin-5-yl)formimidamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other pyrimidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of agricultural chemicals and other industrial applications.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(2-(methylthio)pyrimidin-5-yl)formimidamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of nucleic acids in microorganisms. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally related compounds is provided below, focusing on molecular features, physicochemical properties, and synthesis pathways.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Physicochemical Properties Hydrogen-Bonding Capacity: The target compound’s TPSA (66.68 Ų) is lower than that of 3c (~90 Ų), which has an additional oxo group enhancing polarity. This suggests 3c has higher solubility in polar solvents . Lipophilicity: The target compound’s LogP (1.42) is higher than 3e (estimated ~1.5–2.0 due to chloro substituent), indicating that chloro groups slightly increase hydrophobicity . Thermal Stability: Derivatives with electron-withdrawing groups (e.g., 3c with oxo, 3e with chloro) exhibit higher melting points (161–162°C and 98–99°C, respectively) compared to non-polar analogs, likely due to enhanced intermolecular interactions .

Synthetic Pathways The target compound and its analogs (e.g., 3c, 3e) are synthesized via nucleophilic substitution or condensation reactions. For example, 3c is derived from 6-amino-2-(methylthio)pyrimidin-4(3H)-one under Vilsmeier conditions , while the dithiazole analog (1192027-04-5) requires sulfur-rich heterocyclic precursors .

Table 2: Regulatory and Commercial Comparison

Biological Activity

N,N-Dimethyl-N'-(2-(methylthio)pyrimidin-5-yl)formimidamide, with the molecular formula C8H12N4S and CAS number 52767-93-8, is a pyrimidine derivative that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This compound is synthesized through the reaction of 2-(methylthio)pyrimidine-5-carbaldehyde with N,N-dimethylformamide dimethyl acetal under reflux conditions. Its unique structure allows it to interact with various biological targets, making it a subject of numerous studies.

The synthesis of this compound typically involves:

- Starting Materials : 2-(methylthio)pyrimidine-5-carbaldehyde and N,N-dimethylformamide dimethyl acetal.

- Conditions : Reflux in solvents such as ethanol or methanol.

Table 1: Basic Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 196.28 g/mol |

| Purity | >95% |

| Density | 1.2 g/cm³ (predicted) |

| Boiling Point | 324.3 °C (predicted) |

Biological Activity

Research indicates that this compound exhibits several biological activities:

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:

- Inhibition of Nucleic Acid Synthesis : This mechanism is common among many antimicrobial agents, where the compound disrupts the replication process in pathogens.

- Interaction with Inflammatory Pathways : By inhibiting certain enzymes involved in inflammation, the compound may reduce inflammatory responses.

Case Studies and Research Findings

Recent literature highlights the potential applications of pyrimidine derivatives in drug development:

- Antiproliferative Studies : Compounds structurally similar to this compound have been evaluated for their antiproliferative effects against various cancer cell lines. For instance, a study reported IC50 values below 40 nM for certain pyrimidine derivatives, indicating strong anticancer activity .

- Microtubule Targeting Agents : Research has shown that some pyrimidine derivatives can effectively target microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This suggests a potential pathway for further exploration with this compound.

- Antimicrobial Efficacy : A review on pyrimidine derivatives highlighted their broad-spectrum antimicrobial activities, which could be relevant for developing new antibiotics .

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-N'-(2-(methylthio)pyrimidin-5-yl)formimidamide, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting substituted pyrimidinamines with Vilsmeier reagents (e.g., DMF/POCl₃) at 50°C for 1–2 hours yields derivatives with ~60% efficiency, as seen in similar structures . Temperature and solvent choice critically impact purity and yield: refluxing acetonitrile at elevated temperatures (e.g., 4 hours at reflux) optimizes cyclization in thiazole intermediates, while lower temperatures (0°C) reduce side reactions in pyrimidinone derivatives .

Q. What spectroscopic techniques are used to confirm the structure of this compound, and what key spectral markers distinguish it?

Structural confirmation relies on:

- ¹H NMR : Distinct singlets for N-bound dimethyl groups (δ 3.0–3.14 ppm) and azomethine protons (δ ~7.7–7.9 ppm) .

- ¹³C NMR : Resonances for the pyrimidine carbons (δ 113–131 ppm) and formimidamide carbonyl (δ ~160 ppm) .

- HR-MS : Exact mass matches calculated [M+H]⁺ (e.g., m/z 146.0752 in related analogs) .

Advanced Research Questions

Q. How does the methylthio group at the pyrimidine 2-position influence reactivity in cross-coupling or nucleophilic substitution reactions?

The methylthio (-SMe) group acts as a leaving group, enabling Suzuki-Miyaura couplings or SNAr reactions. For instance, in analogs, replacing -SMe with -OCH₃ or -Cl via nucleophilic displacement (e.g., using amines or alkoxides) modifies electronic properties and bioactivity . Computational studies (DFT) suggest the -SMe group lowers the energy barrier for substitution due to its moderate electronegativity .

Q. What role does the formimidamide moiety play in coordinating transition metals, and how does this affect catalytic or biological activity?

The formimidamide group deprotonates upon coordination, forming anionic complexes with metals like Ru(III). This deprotonation shifts ¹H NMR signals (e.g., azomethine CH proton at δ 7.94 ppm disappears) and enhances stability in catalytic cycles . Such complexes exhibit modulated redox behavior, relevant to anticancer activity in CDK9 inhibitors .

Q. How do structural modifications (e.g., replacing pyrimidine with thiazole) alter the compound’s bioactivity in kinase inhibition assays?

Replacing the pyrimidine core with thiazole (e.g., in analogs like 9a , 9b ) increases π-stacking interactions with kinase ATP-binding pockets, improving inhibitory potency (IC₅₀ < 100 nM for CDK9) . The methylthio group enhances lipophilicity, impacting cellular permeability in cancer cell lines .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and what LC-MS/MS methods address them?

Matrix interference from thiol-containing biomolecules (e.g., glutathione) complicates detection. A validated LC-MS/MS method using a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) and MRM transitions (e.g., m/z 232 → 146) achieves a LOQ of 1 ng/mL in plasma .

Q. Are there contradictions in reported biological data for this compound, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., CDK9 vs. HSP70 inhibition) may stem from assay conditions (ATP concentration, enzyme isoforms). Standardizing protocols (e.g., fixed ATP at 10 μM) and using isoform-specific recombinant proteins clarify selectivity profiles .

Methodological Considerations

Q. What strategies optimize regioselectivity in synthesizing N'-(pyrimidinyl)formimidamide derivatives?

- Directing groups : Electron-withdrawing substituents (e.g., -Cl at pyrimidine 4-position) direct formimidylation to the 5-position via resonance stabilization .

- Protection-deprotection : Temporary protection of amino groups (e.g., Boc) prevents undesired side reactions during Vilsmeier formylation .

Q. How can computational tools (e.g., molecular docking) predict the compound’s binding mode to therapeutic targets?

Docking studies (AutoDock Vina) using CDK9 crystal structures (PDB: 4BCF) reveal hydrogen bonds between the formimidamide NH and Glu92, while the pyrimidine ring engages in hydrophobic interactions with Ile91 . MD simulations (>100 ns) validate stability of the predicted pose .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.